N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide
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Overview
Description
N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The structure of this compound includes a piperazine ring, which is a common feature in many drugs due to its ability to enhance the pharmacokinetic properties of the molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The key steps include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of the protected piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale synthesis using parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide involves its interaction with molecular targets such as acetylcholinesterase. The compound acts as an inhibitor of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain. This can help improve cognitive function and memory in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester
- **N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives
Uniqueness
N-{[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl}propanamide is unique due to its specific structure, which includes an acetylpiperazine moiety. This structure enhances its pharmacokinetic properties and makes it a potent acetylcholinesterase inhibitor, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[[4-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-15(22)18-16(23)17-13-4-6-14(7-5-13)20-10-8-19(9-11-20)12(2)21/h4-7H,3,8-11H2,1-2H3,(H2,17,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWRSAXZQMFPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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